3-Cyclopropylpropanenitrile
Overview
Description
3-Cyclopropylpropanenitrile is an organic compound with the molecular formula C6H9N and a molecular weight of 95.14 g/mol It is characterized by a cyclopropyl group attached to a propanenitrile moiety
Mechanism of Action
Target of Action
This compound is a cyclopropane-containing analog, and cyclopropane is known to be an independent pharmacophore group used in the modification of the pharmacological activity level of medicines .
Mode of Action
The cyclopropane fragment in this compound imposes conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Cyclopropane-containing compounds have been found to increase the metabolic stability of target structures and extend the scope of their therapeutic action . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
The cyclopropane fragment in this compound is known to increase the metabolic stability of the target structures , which could potentially impact its bioavailability.
Result of Action
The cyclopropane fragment in this compound is known to extend the scope of the therapeutic action of target structures .
Action Environment
It is known that the cyclopropane fragment in this compound increases the metabolic stability of the target structures , which could potentially influence its action under different environmental conditions.
Biochemical Analysis
Biochemical Properties
3-Cyclopropylpropanenitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other compounds processed by cytochrome P450 enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes related to metabolic processes, leading to alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For example, the binding of this compound to the active site of an enzyme can block substrate access, thereby inhibiting the enzyme’s activity. Conversely, it can also induce conformational changes in the enzyme that enhance its catalytic function. These interactions can lead to changes in gene expression and subsequent cellular responses .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can result in toxic effects, including liver damage and alterations in metabolic pathways. It is essential to determine the appropriate dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopropylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium cyanide in the presence of a suitable solvent such as ethanol. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the cyanide ion, forming the nitrile group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylpropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Cyclopropylpropanoic acid.
Reduction: Cyclopropylpropylamine.
Substitution: Cyclopropylpropanamide or cyclopropylpropanoate.
Scientific Research Applications
3-Cyclopropylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- Cyclopropylacetonitrile
- Cyclopropylmethylamine
- Cyclopropylcarboxamide
Comparison: 3-Cyclopropylpropanenitrile is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of the cyclopropyl group can influence the compound’s stability and reactivity, making it suitable for specific synthetic applications that its analogs may not be able to achieve .
Properties
IUPAC Name |
3-cyclopropylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c7-5-1-2-6-3-4-6/h6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDZKZONOLGFIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509390 | |
Record name | 3-Cyclopropylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-72-8 | |
Record name | 3-Cyclopropylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopropylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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